molecular formula C11H9Cl2I B2932330 1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287314-21-8

1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2932330
CAS No.: 2287314-21-8
M. Wt: 339
InChI Key: IYVSIDUUABUNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which includes a bicyclic framework with a 3,4-dichlorophenyl group and an iodine atom attached to the bicyclo[1.1.1]pentane core. The bicyclo[1.1.1]pentane scaffold is known for its high strain and rigidity, making it an interesting subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane, a highly strained bicyclic compound. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various substituents onto the bicyclo[1.1.1]pentane core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow processes, which can generate [1.1.1]propellane on demand and subsequently derivatize it into various bicyclo[1.1.1]pentane species . This approach ensures high efficiency and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include halides, amines, and thiols.

    Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Derivatives: Products from substitution reactions include various functionalized bicyclo[1.1.1]pentane derivatives.

    Oxides and Reduced Forms: Oxidation and reduction reactions yield corresponding oxides and deiodinated compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can mimic the spatial arrangement of phenyl rings, allowing it to bind to specific receptors or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both a 3,4-dichlorophenyl group and an iodine atom, which provide distinct reactivity and biological activity compared to other bicyclo[1.1.1]pentane derivatives.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2I/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVSIDUUABUNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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